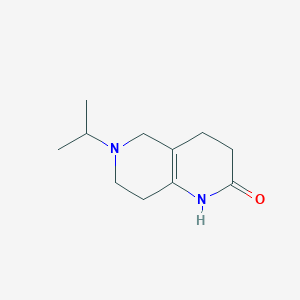
6-Isopropyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the class of naphthyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a suitable amine and ketone, the compound can be synthesized through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo-derivatives.
Reduction: Reduction reactions could lead to the formation of more saturated derivatives.
Substitution: Various substitution reactions can occur, especially at positions susceptible to nucleophilic or electrophilic attack.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce more saturated naphthyridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 6-Isopropyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthyridine derivatives: Compounds with similar core structures but different substituents.
Isoquinoline derivatives: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
6-Isopropyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one is unique due to its specific substituents and the resulting biological activity. Its isopropyl group and hexahydro structure might confer unique properties compared to other naphthyridine derivatives.
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
6-propan-2-yl-1,3,4,5,7,8-hexahydro-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-8(2)13-6-5-10-9(7-13)3-4-11(14)12-10/h8H,3-7H2,1-2H3,(H,12,14) |
Clé InChI |
OOZGZOHSJMVNDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC2=C(C1)CCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















